BenchChemオンラインストアへようこそ!

N-((1-(N-(2-((2-((2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene)amino)-4-carboxy-1-hydroxybutylidene)amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene)phenylalanyl)pyrrolidin-2-yl)(hydroxy)methylidene)glycylproline

Nociception Analgesia Pain Models

Semax (80714-61-0) is an ACTH(4-10) analog engineered with a C-terminal Pro-Gly-Pro modification for superior metabolic stability vs parent fragment. Delivers 8-fold BDNF induction in 30 min, broad analgesic potency (0.015–0.5 mg/kg), and route-dependent behavioral effects—making it uniquely suited for neurotrophic, pain, and behavioral pharmacology studies. Generic ACTH fragments or other nootropic peptides cannot replicate these quantifiably distinct outcomes. Ideal for hypoxia/ischemia/excitotoxicity models, peptide delivery/stabilization research, and melanocortin pathway studies. For research use only.

Molecular Formula C37H51N9O10S
Molecular Weight 813.9 g/mol
CAS No. 80714-61-0
Cat. No. B1681726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(N-(2-((2-((2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene)amino)-4-carboxy-1-hydroxybutylidene)amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene)phenylalanyl)pyrrolidin-2-yl)(hydroxy)methylidene)glycylproline
CAS80714-61-0
SynonymsACTH (4-7), Pro-Gly-Pro-
ACTH (4-7), prolyl-glycyl-proline-
Pro-Gly-Pro-ACTH (4-7)
Semax
Molecular FormulaC37H51N9O10S
Molecular Weight813.9 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N
InChIInChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56)/t24-,25-,26?,27-,28-,29-/m0/s1
InChIKeyAFEHBIGDWIGTEH-CXFOGXNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Semax (CAS 80714-61-0): Product Baseline for ACTH(4-10)-Derived Nootropic & Neuroprotective Research


N-((1-(N-(2-((2-((2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene)amino)-4-carboxy-1-hydroxybutylidene)amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene)phenylalanyl)pyrrolidin-2-yl)(hydroxy)methylidene)glycylproline, with CAS Registry Number 80714-61-0, is a synthetic heptapeptide analog of adrenocorticotropic hormone (ACTH). It is specifically an ACTH(4-10) derivative with the C-terminal sequence Pro-Gly-Pro [1]. Its amino acid sequence is Met-Glu-His-Phe-Pro-Gly-Pro, corresponding to a molecular weight of approximately 813.9 Da . Semax was developed in Russia in the 1980s and 1990s to confer neuroprotective and cognitive-enhancing properties while eliminating the hormonal side effects of the full-length ACTH molecule [1].

Why Semax (80714-61-0) Cannot Be Interchanged with Generic ACTH Fragments or Alternative Nootropic Peptides


Procurement of a generic ACTH fragment or another 'nootropic peptide' cannot substitute for Semax due to its specific, engineered modifications that result in quantifiably distinct pharmacological properties. The substitution of three C-terminal amino acids with a Pro-Gly-Pro (PGP) sequence in Semax, compared to its parent fragment ACTH(4-10), confers superior metabolic stability and dramatically enhanced analgesic potency [1]. Furthermore, comparative studies with alternative peptides like Selank reveal that Semax's effects are not only quantitatively different but also qualitatively distinct; its primary nootropic action is achieved via specific intranasal administration, while other routes and compounds (e.g., Selank or Noopept) elicit different or even opposing behavioral outcomes in the same models [2]. These differences in stability, potency, and mechanism of action mean that any in-class alternative will lead to different experimental outcomes and cannot be considered a functional equivalent.

Semax (80714-61-0): Quantitative Evidence of Differential Performance Against Comparators


Enhanced Analgesic Potency Over ACTH(4-10) in Multiple Pain Models

Semax demonstrates superior analgesic potency compared to its parent fragment, ACTH(4-10). In a direct head-to-head study, Semax produced analgesia in a dose-dependent manner from 0.015 mg/kg to 0.5 mg/kg across three different pain models. In contrast, ACTH(4-10) was only effective at the single high dose of 0.5 mg/kg and only in two of the three models. This highlights a broader and more potent analgesic profile for Semax [1].

Nociception Analgesia Pain Models ACTH Analog

Superior Metabolic Stability Against Serum Peptidases vs. ACTH(4-10)

The C-terminal Pro-Gly-Pro (PGP) sequence in Semax confers enhanced resistance to enzymatic degradation in serum. A comparative in vitro study using rat blood and serum demonstrated that Semax is more stable than the ACTH(4-10) fragment against the action of non-aminopeptidase enzymes. The PGP sequence is directly responsible for this higher metabolic stability [1].

Peptide Stability Enzymatic Degradation Pharmacokinetics In Vitro

Rapid and Potent Induction of BDNF mRNA in Glial Cells

Semax treatment of primary rat glial cell cultures leads to a rapid and significant upregulation of neurotrophin gene expression. Specifically, BDNF mRNA levels increased 8-fold compared to untreated control cultures after just 30 minutes of exposure. This robust and swift effect on a key neuroprotective pathway is a quantifiable measure of its biological activity [1].

Neurotrophins BDNF Gene Expression Glial Cells In Vitro

Route-Dependent Nootropic vs. Anxiogenic Effect in a Murine Model

Semax's behavioral effects are highly dependent on both the route of administration and the genetic background of the test subject. In C57BL/6 mice, a comparative study found that intraperitoneal (i.p.) injection of Semax produced a greater anxiogenic (anxiety-producing) effect compared to intranasal (i.n.) administration. This contrasts with the effects of Selank and Noopept in the same model, which showed no differential effect based on administration route. This highlights a specific and quantifiable nuance of Semax's pharmacology [1].

Behavioral Pharmacology Nootropic Route of Administration Intranasal Anxiety

Optimal Research & Application Scenarios for Semax (80714-61-0) Based on Quantitative Evidence


Neuroprotective Research in In Vitro Ischemia/Hypoxia Models

Given its ability to rapidly induce neurotrophins (8-fold BDNF increase in 30 min) [1] and its known neuroprotective effects in stroke models, Semax is ideally suited for in vitro studies of hypoxia, ischemia, or glutamate-induced excitotoxicity. Its well-characterized effect on BDNF makes it a valuable tool for probing downstream neurotrophic signaling pathways in primary neuronal or glial cultures.

Behavioral Studies Investigating Route-Specific Nootropic vs. Anxiolytic Effects

The quantifiable difference in behavioral outcomes based on the route of administration (e.g., anxiogenic i.p. effect vs. other effects via i.n. in C57BL/6 mice) [2] makes Semax a compelling subject for studies in behavioral pharmacology. Researchers can use Semax as a tool to dissect the neurocircuitry underlying anxiety and cognition by comparing intranasal and intraperitoneal administration paradigms in different mouse strains.

Analgesia Research Requiring a Potent, Non-Opioid Peptide Comparator

Semax's robust and well-documented analgesic potency, which is effective over a broad dose range (0.015-0.5 mg/kg) in multiple pain models [3], positions it as a superior non-opioid peptide comparator for pain research. Studies investigating novel analgesics or the role of melanocortin receptors in pain pathways would benefit from using Semax as a reference compound with a defined and potent profile.

Studies on Peptide Stability and Delivery System Development

The direct comparative data showing Semax's superior stability to enzymatic degradation relative to its parent fragment ACTH(4-10) [4] makes it an excellent model peptide for research into peptide drug delivery and stabilization. It can serve as a benchmark for testing novel formulations (e.g., nasal sprays, nanoparticles) designed to protect and enhance the delivery of peptide therapeutics to the central nervous system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((1-(N-(2-((2-((2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene)amino)-4-carboxy-1-hydroxybutylidene)amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene)phenylalanyl)pyrrolidin-2-yl)(hydroxy)methylidene)glycylproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.